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BCPyr

BTK Degrader PROTAC DC50

Researchers investigating BTK-dependent pathologies require precise chemical probes to differentiate degradation from inhibition. BCPyr is a validated heterobifunctional PROTAC that recruits BTK to E3 ligase cIAP1, inducing targeted proteasomal degradation. - DC50: 800 nM (BTK degradation in cells) - Mechanism: Forms defined ternary complex (BTK-BCPyr-cIAP1) - Key Application: cIAP1-based degradation SAR studies; comparator to CRBN-based degraders (e.g., SJF620) - Supply: Packaged for immediate R&D use

Molecular Formula C58H65F2N11O8
Molecular Weight 1082.2 g/mol
Cat. No. B12411361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCPyr
Molecular FormulaC58H65F2N11O8
Molecular Weight1082.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C(=O)N1CC2=C(CC1C(=O)NC3CCCC4=CC=CC=C34)C=CC(=C2)OCC5=CN=C(C=N5)COC(=O)N6CCCC(C6)N7C(=C(C(=N7)C8=CC=C(C=C8)OC9=C(C=C(C=C9)F)F)C(=O)N)N)C(C)(C)C)NC
InChIInChI=1S/C58H65F2N11O8/c1-33(63-5)54(73)67-51(58(2,3)4)56(75)70-29-37-24-43(21-17-36(37)25-47(70)55(74)66-46-14-8-11-34-10-6-7-13-44(34)46)77-31-39-27-65-40(28-64-39)32-78-57(76)69-23-9-12-41(30-69)71-52(61)49(53(62)72)50(68-71)35-15-19-42(20-16-35)79-48-22-18-38(59)26-45(48)60/h6-7,10,13,15-22,24,26-28,33,41,46-47,51,63H,8-9,11-12,14,23,25,29-32,61H2,1-5H3,(H2,62,72)(H,66,74)(H,67,73)/t33-,41+,46+,47-,51+/m0/s1
InChIKeyPTEVOZUKHQQUNI-DLUJOBAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCPyr: cIAP1-Recruiting BTK Degrader


BCPyr is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of Bruton's Tyrosine Kinase (BTK) [1]. It functions by recruiting BTK to the E3 ubiquitin ligase cIAP1, forming a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of the target protein . BCPyr is characterized by its molecular formula C58H65F2N11O8 and a molecular weight of 1082.20 g/mol . As a research tool, it serves as a valuable chemical probe for investigating BTK-dependent signaling pathways and the therapeutic potential of cIAP1-based protein degradation strategies.

Mechanism cIAP1-recruiting PROTAC for BTK degradation
Differentiation Target protein elimination, not catalytic inhibition
Use Context BTK signaling & cIAP1 degradation pathway studies

BCPyr: Why Substitution Fails


Unlike traditional small-molecule inhibitors that merely block BTK's catalytic activity, BCPyr leverages a degradation-based mechanism that eliminates the entire target protein [1]. This fundamental difference in modality makes substitution with a generic BTK inhibitor or even other PROTACs with different E3 ligase recruitment (e.g., CRBN- or VHL-based degraders) scientifically invalid. The formation of a specific, stable ternary complex between BTK, BCPyr, and cIAP1 is a critical determinant of its degradation efficiency and selectivity profile [2]. Substituting BCPyr with a different cIAP1-based degrader like BC5P is also not straightforward, as even minor structural variations can significantly alter ternary complex geometry, binding kinetics, and subsequent degradation potency, as demonstrated by head-to-head biophysical comparisons [2]. Therefore, experimental reproducibility and interpretation hinge on the use of the specific, well-characterized compound.

Catalytic BTK inhibitors do not deplete target protein; degradation-based probe cannot be replaced by inhibition-only compounds.
CRBN- or VHL-based BTK PROTACs recruit different E3 ligases, which may shift degradation selectivity and potency profiles.
Even close cIAP1 analog BC5P exhibits different ternary complex kinetics and ubiquitination activity; direct substitution may not reproduce results.

BCPyr: Head-to-Head Performance


Degradation Potency vs. SJF620

BCPyr exhibits a degradation potency (DC50) of 800 nM in cellular assays, as reported in its characterization . In contrast, SJF620, a CRBN-recruiting PROTAC BTK degrader, is reported to have a significantly higher potency with a DC50 of 7.9 nM . This 100-fold difference in DC50 values highlights a critical distinction in degradation efficiency between these two compounds, underscoring the impact of E3 ligase choice and molecular design on functional outcome.

DC50: BCPyr vs SJF620
Data to verify
BCPyr 800 nM
SJF620 7.9 nM
~100-fold difference
Supports degradation potency context for tool selection
Cross-study comparison; conditions may differ. Vendor-reported.
BTK Degrader PROTAC DC50

Ternary Complex Kinetics vs. BC5P

A direct biophysical comparison using Surface Plasmon Resonance (SPR) analyzed the binding kinetics of pre-formed binary complexes of cIAP1 with either BCPyr or its close analog BC5P to the BTK kinase domain (BTKKD) [1]. The [cIAP1-BCPyr] complex exhibited distinct association (Kon) and dissociation (Koff) rates when binding to BTKKD compared to the [cIAP1-BC5P] complex [1]. While the exact numerical affinity values are provided in the source figure's fit analysis, the data clearly demonstrate that BCPyr forms a ternary complex with different kinetic parameters than BC5P, which can influence the dynamics and stability of the degradation-competent complex.

Ternary Kinetics vs BC5P
Head-to-head
BCPyr: distinct Kon, Koff
BC5P: distinct Kon, Koff
Kinetic profiles differ; may influence complex stability
SPR assay; exact values in source figure
Ternary Complex Binding Kinetics cIAP1

Ubiquitination Activity vs. BC5P

In a cell-free in vitro ubiquitination assay, the ability of BCPyr and BC5P to induce the ubiquitination of the BTK kinase domain (BTKKD) by cIAP1 was directly compared [1]. Western blot analysis and subsequent quantification of mono-ubiquitinated (mUb) and poly-ubiquitinated (pUb) signals revealed differences in the ubiquitination patterns induced by the two compounds [1]. While both compounds promoted ubiquitination, the relative efficiency and the nature of the ubiquitin chains formed (e.g., degree of poly-ubiquitination) were distinct, suggesting that BCPyr and BC5P may not be functionally interchangeable despite their shared target and E3 ligase.

Ubiquitination vs BC5P
Head-to-head
BCPyr: specific mUb/pUb pattern
BC5P: distinct pattern
Reported functional differentiation in ubiquitination
Cell-free assay; Western blot quantification
Ubiquitination In Vitro Assay cIAP1

BCPyr Research Applications


cIAP1-Dependent BTK Degradation

BCPyr is ideally suited as a chemical probe for dissecting the molecular details of cIAP1-mediated protein degradation. Its well-characterized ternary complex structure with BTK and cIAP1 [1] provides a defined system for studying the relationship between ternary complex geometry, binding kinetics, and degradation efficiency [2]. Researchers can use BCPyr to explore the dynamics of cIAP1 recruitment and the downstream ubiquitination process in a controlled manner.

E3 Ligase Comparison in BTK Degradation

Given its distinct potency profile (DC50 = 800 nM) compared to highly potent CRBN-based BTK degraders like SJF620 (DC50 = 7.9 nM) , BCPyr is an essential comparator for studies evaluating the impact of E3 ligase choice (cIAP1 vs. CRBN) on degradation efficiency, selectivity, and cellular phenotype. This allows for a nuanced understanding of the pharmacological differences driven by the E3 ligase component.

Functional Comparison with BC5P

BCPyr's direct, quantitative differences in ternary complex binding kinetics and in vitro ubiquitination activity compared to its analog BC5P [2] make it a critical tool for structure-activity relationship (SAR) studies. Researchers can use these two compounds to probe how subtle chemical modifications within the PROTAC linker or ligand moieties translate to changes in the formation and function of the degradation complex, providing insights for the rational design of improved degraders.

BTK Degradation in B-Cell Malignancy Models

As a functional BTK degrader, BCPyr can be employed in preclinical models of B-cell malignancies to validate the concept of BTK degradation as a therapeutic approach [1]. Its use can help differentiate the biological consequences of eliminating BTK protein entirely versus simply inhibiting its kinase activity, which is a key question in the development of next-generation BTK-targeting therapies.

Application
Selection Property
Validation Focus
cIAP1-dependent BTK degradation probe studies
Defined ternary complex geometry
Ternary complex dynamics & ubiquitination profiling
E3 ligase comparison (cIAP1 vs. CRBN)
Distinct DC50 potency profile
Degradation efficiency & selectivity across ligases
PROTAC SAR studies with BC5P
Analog-specific kinetics & ubiquitination patterns
Comparative ternary complex & ubiquitination analysis
BTK degradation in B-cell research models
Protein elimination vs. catalytic inhibition
Biological endpoint differentiation (degradation vs. inhibition)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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